molecular formula C25H17ClFN3O2 B2680426 ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-58-4

ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2680426
CAS No.: 901044-58-4
M. Wt: 445.88
InChI Key: LUFXJOBTIJZCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazoloquinoline backbone, which is known for various biological activities. The molecular formula is C19H15ClFN2O2C_{19}H_{15}ClFN_2O_2, with a molar mass of approximately 358.79 g/mol. The presence of the chloro and fluoro substituents on the phenyl ring is significant, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant inhibition against various pathogens. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be low, indicating potent antimicrobial effects. Specifically, compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Pyrazoloquinolines have been investigated for their antitumor properties, particularly their ability to inhibit key signaling pathways involved in cancer progression. Studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E), EGFR, and other kinases associated with tumor growth . The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can significantly enhance antitumor efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against clinical isolates of bacteria. The tested compound demonstrated a strong antibacterial effect with an inhibition zone significantly larger than that of standard antibiotics .
  • Antitumor Mechanism : In vitro assays using cancer cell lines indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL against S. aureus
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryPotential candidates for reducing inflammation

Properties

IUPAC Name

ethyl 1-(3-chloro-4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2/c1-2-32-25(31)16-8-11-22-18(12-16)24-19(14-28-22)23(15-6-4-3-5-7-15)29-30(24)17-9-10-21(27)20(26)13-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXJOBTIJZCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.